7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired compound in acidic media . The structures of the obtained compound can be confirmed by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
Chemical Reactions Analysis
7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it can be used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions . Additionally, it has been studied for its anti-inflammatory effects in LPS-induced macrophages .
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit NF-κB activation in LPS-stimulated RAW 264.7 macrophages, which is a key pathway involved in inflammation . This inhibition reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include 6,7-dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one and 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . These compounds share similar structural features and functional groups, but differ in their specific arrangements and additional substituents. The uniqueness of this compound lies in its imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H23N5O3 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-26-21-20(22(30)27(2)24(26)31)29-15-19(17-9-11-18(32-3)12-10-17)28(23(29)25-21)14-13-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
RMVOUKBTADXCAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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